Vegfr-2-IN-50
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H16BrN5O |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(E)-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C23H16BrN5O/c1-14-5-7-15(8-6-14)21-19(29-11-3-2-4-20(29)27-21)13-25-28-22-17-12-16(24)9-10-18(17)26-23(22)30/h2-13H,1H3,(H,26,28,30)/b25-13+ |
InChI Key |
FKLLAOWRPJACHT-DHRITJCHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel VEGFR-2 Inhibitor: A Technical Guide to CHMFL-VEGFR2-002
Disclaimer: Initial searches for a compound specifically named "Vegfr-2-IN-50" did not yield any publicly available information. Therefore, this technical guide focuses on a well-characterized and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a representative example for researchers, scientists, and drug development professionals.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells, stimulating tumor neovascularization and promoting tumor growth and metastasis.[1] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[1][2] While several multi-targeted VEGFR-2 inhibitors are clinically approved, there is a continued demand for highly selective agents to minimize off-target side effects.[3] This guide details the discovery, synthesis, and biological evaluation of CHMFL-VEGFR2-002, a novel and highly selective VEGFR-2 inhibitor.[3]
The VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.[4][6] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[4]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
The Role of Small Molecule Inhibitors in Angiogenesis: A Technical Guide to VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the role of small molecule inhibitors, exemplified by compounds targeting VEGFR-2, in the inhibition of angiogenesis. We will delve into the molecular mechanisms, present quantitative data on their efficacy, detail common experimental protocols, and visualize the key signaling pathways and experimental workflows. While this guide uses a generalized framework for a representative VEGFR-2 inhibitor, the principles and methodologies are widely applicable to the class of small molecule tyrosine kinase inhibitors targeting VEGFR-2.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are the primary drivers of angiogenesis.[1][2][3] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] In the context of cancer, tumor cells secrete VEGF, which stimulates the formation of new blood vessels to supply oxygen and nutrients, thereby promoting tumor growth and providing a route for metastasis.[3][6] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective anti-angiogenic strategy in cancer therapy.[1][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of these therapeutic agents.[1][7]
Mechanism of Action of VEGFR-2 Inhibitors
Small molecule VEGFR-2 inhibitors are typically competitive inhibitors of the ATP-binding site within the intracellular kinase domain of the receptor.[1] By occupying this site, they prevent the binding of ATP, which is necessary for the autophosphorylation of the receptor upon VEGF binding.[1] This lack of phosphorylation blocks the activation of downstream signaling pathways.
The primary signaling cascades initiated by VEGFR-2 activation include:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway: This pathway is crucial for endothelial cell proliferation.[6]
-
The PI3K/Akt pathway: This pathway is essential for endothelial cell survival and migration.[4][6]
-
The FAK/paxillin pathway: This pathway is involved in cell motility.[6]
By blocking the initial phosphorylation of VEGFR-2, these inhibitors effectively shut down these pro-angiogenic signals, leading to the inhibition of new blood vessel formation.
Quantitative Efficacy of Representative VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize representative quantitative data for various small molecule VEGFR-2 inhibitors, demonstrating their efficacy.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound Class | Representative Inhibitor | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Quinazoline Derivatives | Quinazoline derivative 3 | 2 | - | - |
| Quinazoline Derivatives | Quinazoline derivative (1) | 340 | Sorafenib | 588 |
| Nicotinamide-based Derivatives | Compound 6 | 60.83 | Sorafenib | 53.65 |
| Nicotinamide-based Derivatives | Compound 7 | 129.30 | Sorafenib | 53.65 |
| Bis-triazolo-quinoxaline Derivatives | Compound 23j | 3.7 | Sorafenib | 3.12 |
| Pyrimidine Derivatives | Compound 91b | 530 | Sorafenib | 190 |
| Pyrimidine Derivatives | Compound 91e | 610 | Sorafenib | 190 |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 11 | 192 | Sorafenib | 82 |
Data compiled from multiple sources.[2][3][8][9][10]
Table 2: In Vitro Anti-proliferative Activity against Cancer Cell Lines
| Compound Class | Representative Inhibitor | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinazoline Derivatives | Quinazoline derivative (1) | HCT-116 | 3.74 | Doxorubicin | 8.28 |
| Quinazoline Derivatives | Quinazoline derivative (1) | MCF-7 | 5.00 | Doxorubicin | 9.63 |
| Quinazoline Derivatives | Quinazoline derivative (1) | HepG-2 | 6.77 | Doxorubicin | 7.67 |
| Nicotinamide-based Derivatives | Compound 6 | HCT-116 | 9.3 | - | - |
| Nicotinamide-based Derivatives | Compound 6 | HepG-2 | 7.8 | - | - |
| Bis-triazolo-quinoxaline Derivatives | Compound 23j | MCF-7 | 10.3 | - | - |
| Bis-triazolo-quinoxaline Derivatives | Compound 23j | HepG-2 | 6.4 | - | - |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 11 | A549 | 10.61 | Sorafenib | >100 |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 11 | HepG-2 | 9.52 | Sorafenib | 12.11 |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 11 | Caco-2 | 12.45 | Sorafenib | 15.23 |
| Thieno[3,2-d]pyrimidine Derivatives | Compound 11 | MDA-MB-231 | 11.52 | Sorafenib | >100 |
Data compiled from multiple sources.[2][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of VEGFR-2 inhibitors. Below are representative protocols for key in vitro assays.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM).
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to attach overnight. b. Starve the cells in a basal medium with low serum for several hours. c. Treat the cells with serial dilutions of the test compound in the presence of a stimulating factor like VEGF. d. Incubate for 48-72 hours. e. Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell proliferation inhibition compared to the VEGF-treated control. Determine the IC50 value from the dose-response curve.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Procedure: a. Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations and VEGF. b. Seed the HUVEC suspension onto the Matrigel-coated plate. c. Incubate for 4-18 hours to allow for tube formation. d. Visualize the tube network using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the major signaling pathways downstream of VEGFR-2 and the point of inhibition by a small molecule inhibitor.
Experimental Workflow for HUVEC Tube Formation Assay
This diagram outlines the key steps in performing an in vitro tube formation assay to assess the anti-angiogenic potential of a test compound.
Conclusion
The inhibition of VEGFR-2 signaling is a cornerstone of modern anti-angiogenic therapy in oncology. Small molecule inhibitors that target the kinase activity of VEGFR-2 have demonstrated significant efficacy in preclinical and clinical settings. A thorough understanding of their mechanism of action, combined with robust quantitative assessment through standardized in vitro and in vivo models, is essential for the discovery and development of new and improved anti-angiogenic agents. This guide provides a foundational framework for researchers and drug developers working in this critical area of cancer therapeutics.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Guide: Binding Affinity of Small Molecule Inhibitors to VEGFR-2
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While information on the specific inhibitor "Vegfr-2-IN-50" is not publicly available, this document will utilize data from a representative potent VEGFR-2 inhibitor, VEGFR-2-IN-26 , to illustrate the core principles of binding affinity, experimental determination, and the underlying signaling pathways.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a crucial role in both physiological and pathological angiogenesis—the formation of new blood vessels.[1][2][3] The binding of its primary ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4][5][7][8]
Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.[2][3][9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of these therapeutic agents.[2][9]
Quantitative Analysis of Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor.
As a case study, we present the binding affinity data for VEGFR-2-IN-26 , a potent VEGFR-2 inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| VEGFR-2-IN-26 | VEGFR-2 | 15.5 | Hadi SRAE, et al. Bioorg Chem. 2020 Aug;101:103961.[10] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The determination of an inhibitor's IC50 value against VEGFR-2 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits.
Objective: To measure the enzymatic activity of VEGFR-2 kinase in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly-(Glu,Tyr 4:1))
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test inhibitor (e.g., VEGFR-2-IN-26) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
96-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a master mixture containing the kinase buffer, ATP, and the kinase substrate.
-
Assay Reaction:
-
Add the test inhibitor dilutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add the recombinant VEGFR-2 enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding the master mixture to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a detection reagent like Kinase-Glo™. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Alternatively, other detection methods can be used that measure the phosphorylation of the substrate.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the major signaling pathways activated by VEGFR-2 and the point of intervention for small molecule inhibitors.
Caption: VEGFR-2 signaling pathways and point of inhibition.
Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the IC50 of a VEGFR-2 inhibitor is depicted in the diagram below.
Caption: Workflow for VEGFR-2 inhibitor IC50 determination.
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to In Vitro Kinase Assay of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro kinase assay results for a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, herein referred to as Vegfr-2-IN-50. It includes detailed experimental protocols, quantitative data on inhibitory activity, and visual representations of the associated signaling pathway and experimental workflow.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1] Its role in tumor angiogenesis has made it a prime target for cancer therapy.[2][3] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5][6][7] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are crucial in anti-angiogenic cancer treatment. This guide focuses on the in vitro characterization of a representative inhibitor, this compound.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized below.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| VEGFR-1 | 150 |
| VEGFR-3 | 250 |
| PDGFRβ | 620 |
| c-Kit | 850 |
| FGFR1 | >10,000 |
| EGFR | >10,000 |
Note: The data presented here for "this compound" is a representative compilation based on the characteristics of potent and selective VEGFR-2 inhibitors found in the literature.[8][9][10]
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for an inhibitor like this compound.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against VEGFR-2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.
4.1. Materials and Reagents
-
Recombinant human VEGFR-2 kinase (e.g., GST-tagged)
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a fluorophore, or ADP-Glo™ reagents)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or TR-FRET)
4.2. Assay Procedure
The following workflow outlines the steps for the in vitro kinase assay.
4.3. Detailed Steps
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.
-
Compound Dispensing : Add a small volume (e.g., 5 µL) of the diluted inhibitor or control (buffer with DMSO) to the wells of a 384-well plate.
-
Enzyme Addition : Add 10 µL of diluted VEGFR-2 enzyme to all wells, except for the negative control wells.
-
Pre-incubation : Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : To start the kinase reaction, add 10 µL of a solution containing the kinase substrate and ATP to all wells. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Kinase Reaction Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination and Signal Development : Stop the reaction by adding a detection reagent. In an ADP-Glo™ assay, this would be the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[11] This is followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Acquisition : Measure the signal (e.g., luminescence) using a compatible plate reader.
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Conclusion
The in vitro kinase assay is a fundamental tool for the characterization of kinase inhibitors. The representative data for this compound demonstrates potent and selective inhibition of VEGFR-2. The detailed protocol and workflows provided in this guide offer a framework for researchers to conduct similar assays for the evaluation of novel VEGFR-2 inhibitors in drug discovery and development.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition on the proliferation of endothelial cells. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The signaling cascade initiated by the binding of VEGF to VEGFR-2 is crucial for endothelial cell proliferation, migration, and survival.[1][2] Consequently, inhibiting this pathway is a key therapeutic strategy in diseases characterized by excessive angiogenesis, such as cancer.[3] This document will explore the core mechanisms of VEGFR-2 signaling, present quantitative data on the inhibitory effects of a representative VEGFR-2 inhibitor on endothelial cell proliferation, provide detailed experimental protocols for assessing these effects, and visualize the key pathways and workflows.
Core Concepts: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[4] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates several downstream signaling cascades, most notably the PLCγ-PKC-Raf-MEK-MAPK pathway, which directly stimulates DNA synthesis and cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase domain, small molecule inhibitors can block these downstream signals, thereby impeding endothelial cell proliferation.[3]
Quantitative Analysis of a Representative VEGFR-2 Inhibitor: SU1498
While "Vegfr-2-IN-50" does not correspond to a widely documented specific inhibitor, this guide will use the well-characterized VEGFR-2 inhibitor, SU1498 , as a representative compound to illustrate the effects on endothelial cell proliferation. SU1498 is a selective inhibitor of VEGFR-2 (also known as Flk-1 or KDR).[1][5][6][7]
| Compound | Target | Cell Type | Assay Type | Endpoint | Value | Reference |
| SU1498 | VEGFR-2 (Flk-1/KDR) | N/A (Kinase Assay) | In vitro Kinase Assay | IC50 | 700 nM | [1][7] |
| SU1498 | VEGFR-2 | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Inhibition | Concentration-dependent | [8] |
Experimental Protocols
Assessment of Endothelial Cell Proliferation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
VEGFR-2 Inhibitor (e.g., SU1498)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM supplemented with FBS.
-
Harvest the cells and determine the cell count and viability.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
Cell Starvation and Treatment:
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Replace the medium with 100 µL of basal medium containing a low percentage of FBS (e.g., 0.5-1%) and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of the VEGFR-2 inhibitor in low-serum medium.
-
Treat the cells with various concentrations of the inhibitor in the presence of a constant concentration of VEGF-A (e.g., 20-50 ng/mL) to stimulate proliferation. Include appropriate controls:
-
Vehicle control (medium with VEGF-A and DMSO)
-
Negative control (medium without VEGF-A)
-
Inhibitor-only controls (to assess baseline toxicity)
-
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
-
Visualizations
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for MTT-based Endothelial Cell Proliferation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Vegfr-2-IN-50 in vitro assay protocol
Application Notes for Vegfr-2-IN-50
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] As a receptor tyrosine kinase, its activation by VEGF ligands initiates a signaling cascade crucial for the proliferation, migration, and survival of endothelial cells.[3][4] Dysregulated VEGFR-2 signaling is a hallmark of many solid tumors, which rely on angiogenesis to supply nutrients and oxygen for growth and metastasis.[2][5] Consequently, inhibiting VEGFR-2 is a validated and promising strategy in cancer therapy.[1][2] this compound is a small molecule inhibitor of VEGFR-2, demonstrating potential as an anti-cancer agent by inducing apoptosis.[6] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Cell Line | Assay Type | IC50 Value |
| VEGFR-2 | Biochemical Kinase Assay | 0.33 µM |
| MDA-MB-231 | Cellular Growth Inhibition | 10.88 µM |
| MCF-7 | Cellular Growth Inhibition | 19.86 µM |
| Data sourced from MedChemExpress.[6] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Biochemical Kinase Assay
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase. The assay quantifies the amount of ATP remaining after the kinase reaction using a luminescence-based detection method.
Materials Required:
-
Recombinant VEGFR-2 (KDR) kinase[7]
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)[7]
-
This compound
-
DMSO (as solvent for inhibitor)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX)[1][7]
-
Luminometer
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water. If required, add DTT to a final concentration of 10 mM.[7]
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of 10-fold intermediate dilutions of the inhibitor in 1x Kinase Buffer containing 10% DMSO. This ensures the final DMSO concentration in the assay does not exceed 1%.[7]
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound to the "Test Inhibitor" wells.
-
Add 5 µL of the diluent solution (1x Kinase Buffer with 10% DMSO) to the "Positive Control" (maximum activity) and "Blank" (no enzyme) wells.[7]
-
-
Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate. The final concentration of ATP should be at or near its Km for VEGFR-2.
-
Reaction Initiation:
-
Add 25 µL of the Master Mix to all wells.[7]
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[7]
-
Thaw the recombinant VEGFR-2 kinase on ice and dilute it to the working concentration (e.g., 1 ng/µL) using 1x Kinase Buffer.[1][7]
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.[7]
-
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes.[1][7]
-
Signal Detection:
-
Data Acquisition: Read the luminescence on a microplate reader.[7]
-
Data Analysis:
-
Subtract the average "Blank" reading from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol measures the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials Required:
-
HUVECs or other cells endogenously expressing VEGFR-2.[5]
-
Cell culture medium and supplements.
-
Recombinant Human VEGF-A.[5]
-
This compound.
-
DMSO.
-
Ice-cold Phosphate Buffered Saline (PBS).[8]
-
Cell Lysis Buffer with protease and phosphatase inhibitors.
-
Multi-well cell culture plates.
-
Detection method: Sandwich ELISA kit for Phospho-VEGFR-2 (e.g., Tyr1054) or reagents for Western blotting (antibodies against phospho-VEGFR-2 and total VEGFR-2).[5][8]
Procedure:
-
Cell Culture: Seed HUVECs in multi-well plates and grow until they reach near-confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours in a low-serum medium prior to the experiment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the serum-free medium. Include a vehicle control (DMSO).
-
Remove the starvation medium and add the prepared inhibitor dilutions to the cells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[5]
-
-
VEGF Stimulation:
-
Stimulate the cells by adding VEGF-A to a final concentration optimized for robust receptor phosphorylation (e.g., 50 ng/mL). Do not add VEGF-A to the negative control wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[5]
-
-
Cell Lysis:
-
Immediately stop the stimulation by placing the plate on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.[8]
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes with gentle agitation.
-
Collect the cell lysates and clarify by centrifugation to pellet cell debris.[8]
-
-
Quantification of VEGFR-2 Phosphorylation:
-
ELISA Method: Use a sandwich ELISA kit specific for phosphorylated VEGFR-2. Add cell lysates to the pre-coated plate and follow the manufacturer’s instructions for incubation, washing, and signal detection.[5]
-
Western Blot Method: Determine the total protein concentration of each lysate. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR-2 and total VEGFR-2 (as a loading control). Use appropriate secondary antibodies for detection.
-
-
Data Analysis:
-
Quantify the signal for phosphorylated VEGFR-2 and normalize it to the total VEGFR-2 signal (for Western blot) or total protein concentration.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-A stimulated vehicle control.
-
Plot the data and determine the IC50 value as described in the biochemical assay protocol.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro biochemical VEGFR-2 kinase assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Vegfr-2-IN-50 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for anti-cancer drug development.[2][3] Vegfr-2-IN-50 is a potent inhibitor of VEGFR-2, demonstrating significant activity in cell-based assays. These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting VEGFR-2 signaling and cell proliferation.
Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation event initiates downstream signaling cascades, primarily the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[6]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a closely related compound, Vegfr-2-IN-30. Researchers should perform their own dose-response studies to determine the optimal concentrations for their specific experimental systems.
| Parameter | Target | Cell Line | Value (IC50) | Reference |
| Kinase Inhibition | VEGFR-2 | - | 66 nM | [2] |
| Kinase Inhibition | PDGFR | - | 180 nM | [2] |
| Kinase Inhibition | EGFR | - | 98 nM | [2] |
| Kinase Inhibition | FGFR1 | - | 82 nM | [2] |
| Cell Proliferation | HUVEC | HUVEC | 38.65 µM | [3] |
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF-A
-
MTS reagent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the MTS-based cell viability assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2 medium.[6][7] Incubate for 24 hours.
-
Starvation: Gently aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in EBM-2 (0.5% FBS). Add the desired concentrations of the inhibitor or vehicle control (DMSO) to the wells. Incubate for 1-2 hours.
-
VEGF Stimulation: Add recombinant human VEGF-A to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5][6]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol is to assess the direct inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in cells.
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
This compound
-
Recombinant Human VEGF-A
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow Diagram:
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. broadpharm.com [broadpharm.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of VEGFR-2 Inhibitors in Mouse Models
Introduction to VEGFR-2 Inhibition in Vivo
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis.[2][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy to disrupt tumor blood supply, thereby impeding tumor growth.[2][4][5] In vivo mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel VEGFR-2 inhibitors.[1][6] This document outlines protocols for in vivo studies using representative VEGFR-2 inhibitors in mouse models.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2, located on the surface of endothelial cells, triggers receptor dimerization and autophosphorylation of tyrosine residues.[1][7] This initiates a cascade of downstream signaling pathways, including the PLC-γ-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1] Small molecule inhibitors typically target the intracellular kinase domain, while antibody inhibitors often block the extracellular ligand-binding domain.
Caption: Simplified VEGFR-2 signaling cascade.
Data Presentation: In Vivo Dosages of Representative VEGFR-2 Inhibitors
The following tables summarize in vivo dosages for well-characterized small molecule and antibody-based VEGFR-2 inhibitors used in mouse models. This data can serve as a starting point for designing studies with new chemical entities like Vegfr-2-IN-50.
Table 1: Small Molecule VEGFR-2 Inhibitor (Vandetanib/ZD-6474)
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| ZD-6474 (Vandetanib) | APC gene mutant mice (intestinal cancer model) | 12.5, 25, 50 mg/kg/day | Oral (p.o.) | Daily | Dose-dependent reduction in polyp number and size. | [8] |
Table 2: Antibody-Based VEGFR-2 Inhibitor (DC101)
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| DC101 | MC38 tumor-bearing mice | 5, 20, 40 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 weeks | Dose-dependent increase in intra-tumor T cell infiltration. | [6] |
| DC101 | Pediatric cancer xenograft models | Not specified | Not specified | Not specified | Delayed tumor growth as a single agent and enhanced chemotherapy effects. | [9] |
| DC101 | Soft tissue sarcoma mouse xenografts | Not specified | Not specified | Not specified | Inhibited angiogenesis and tumor growth when combined with doxorubicin. | [4] |
Experimental Protocols
The following are representative protocols for in vivo efficacy studies of a VEGFR-2 inhibitor in a tumor-bearing mouse model.
General Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol is adapted from studies using the anti-mouse VEGFR-2 antibody DC101 in MC38 tumor-bearing mice.[6]
Objective: To evaluate the anti-tumor efficacy of a VEGFR-2 inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colorectal cancer cells
-
VEGFR-2 inhibitor (e.g., DC101 or a novel compound like this compound)
-
Vehicle control (appropriate for the inhibitor)
-
Sterile PBS
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation: On day 0, subcutaneously implant 1x10^6 MC38 tumor cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they are palpable.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle control according to the chosen route and schedule.
-
Treatment Group(s): Administer the VEGFR-2 inhibitor at various doses (e.g., 5, 20, 40 mg/kg for an antibody like DC101) via the determined route (e.g., intraperitoneally) twice a week for the duration of the study.[6]
-
-
Data Collection:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., immunohistochemistry for CD31 to assess vessel density, flow cytometry for immune cell infiltration).[6]
Protocol for Pharmacokinetic (PK) Study
This is a representative protocol for determining the pharmacokinetic parameters of a novel small molecule VEGFR-2 inhibitor.[1]
Objective: To determine the pharmacokinetic profile of a VEGFR-2 inhibitor after intravenous (IV) and oral (PO) administration.
Materials:
-
Male CD-1 mice
-
VEGFR-2 inhibitor
-
Formulation vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Dosing:
-
IV Group: Administer a single intravenous dose of the VEGFR-2 inhibitor (e.g., 5 mg/kg).
-
PO Group: Administer a single oral gavage dose of the VEGFR-2 inhibitor (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of the VEGFR-2 inhibitor using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as:
-
C₀ (initial plasma concentration)
-
AUC (area under the curve)
-
t₁/₂ (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
F% (oral bioavailability)
-
Table 3: Illustrative Pharmacokinetic Parameters
This table represents typical pharmacokinetic parameters that would be determined for a novel VEGFR-2 inhibitor.[1]
| Parameter | Unit | IV Administration (e.g., 5 mg/kg) | PO Administration (e.g., 10 mg/kg) | Description |
| C₀ | ng/mL | 1500 | - | Initial plasma concentration |
| Cmax | ng/mL | - | 800 | Maximum plasma concentration |
| Tmax | h | - | 1.5 | Time to reach Cmax |
| AUC₀-t | ng·h/mL | 3200 | 4500 | Area under the curve from time 0 to the last measurement |
| t₁/₂ | h | 4.5 | 5.0 | Elimination half-life |
| CL | L/h/kg | 1.54 | - | Clearance |
| Vd | L/kg | 9.9 | - | Volume of distribution |
| F% | % | - | 70 | Oral bioavailability |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Vegfr-2-IN-50 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Vegfr-2-IN-50 is a small molecule inhibitor of VEGFR-2 intended for preclinical research. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, based on established methodologies for similar kinase inhibitors. Given the limited public data on this compound, the following protocols are based on surrogate data from well-characterized VEGFR-2 inhibitors such as Regorafenib (B1684635), Sunitinib (B231), and Axitinib (B1684631) and should be adapted and optimized for the specific experimental context.
Data Presentation: Surrogate VEGFR-2 Inhibitor Dosing in Xenograft Models
The following table summarizes administration routes and dosage ranges for various clinically relevant VEGFR-2 inhibitors used in mouse xenograft studies. This data serves as a valuable reference for initiating studies with this compound.
| Inhibitor Name | Administration Route | Dosage Range | Vehicle/Formulation | Cancer Model Examples | Reference(s) |
| Regorafenib | Oral Gavage | 10 - 30 mg/kg/day | Cremephor EL/95% ethanol (B145695) (50:50) | Colorectal, Gastric Cancer | [1][2] |
| Sunitinib | Oral Gavage | 20 - 40 mg/kg/day | 2% (w/v) carboxymethylcellulose in water | Renal Cell Carcinoma, Neuroblastoma | [3][4] |
| Axitinib | Oral Gavage | 30 mg/kg twice daily | Not specified | Glioblastoma, Renal Cell Carcinoma | [4][5] |
Experimental Protocols
I. Formulation of this compound for Oral Administration
Many kinase inhibitors, including those targeting VEGFR-2, exhibit poor aqueous solubility.[6] Therefore, a suitable vehicle is required to ensure consistent and effective delivery.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile water or saline
-
Vortex mixer
-
Sonicator
Protocol:
-
Solubilization: Initially, dissolve this compound in a minimal amount of DMSO. Most kinase inhibitors are readily soluble in DMSO.[7]
-
Vehicle Preparation: Prepare a vehicle solution. A common formulation for oral gavage of poorly soluble compounds is a mixture of PEG300, Tween® 80, and water/saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% sterile water.
-
Mixing: Add the DMSO-dissolved this compound to the vehicle solution.
-
Homogenization: Vortex the mixture thoroughly to ensure a homogenous suspension or solution. If precipitation occurs, gentle warming and sonication may be employed to aid dissolution.[7]
-
Final Concentration: Adjust the final concentration based on the desired dosage (mg/kg) and the average weight of the mice. The typical administration volume for oral gavage in mice is 5-10 mL/kg.
Note: The stability of the formulation should be assessed. It is often recommended to prepare the formulation fresh daily.
II. Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice. Co-injection with Matrigel® can improve tumor establishment and growth rates.
-
Tumor Monitoring: Monitor the mice regularly for tumor appearance. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
III. Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound formulation
-
Vehicle control
-
Oral gavage needles (flexible, 20-22 gauge)
-
1 mL syringes
-
Animal balance
Protocol:
-
Dose Calculation: Weigh each mouse before dosing to calculate the precise volume of the formulation to be administered based on the desired mg/kg dose.
-
Administration: Administer the prepared this compound formulation or vehicle control to the respective groups of mice via oral gavage. Handle the mice gently to minimize stress.
-
Dosing Schedule: The dosing schedule should be based on preliminary tolerability studies. A common schedule for oral kinase inhibitors is once daily.[1][3]
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least twice a week.
IV. Efficacy Evaluation
Protocol:
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of the mice to assess treatment-related toxicity.
-
Endpoint: At the end of the study (defined by tumor size in the control group, a predetermined time point, or signs of excessive morbidity), euthanize the mice.
-
Tumor Excision: Excise the tumors and record their final weight.
-
Further Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (e.g., to assess angiogenesis markers like CD31) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target inhibition).
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a xenograft study with this compound.
References
- 1. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes for Vegfr-2-IN-50: A Potent Inhibitor of VEGFR-2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event activates downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, including cancer and diabetic retinopathy, making it a key target for therapeutic intervention. Vegfr-2-IN-50 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and inhibiting subsequent downstream signaling cascades.
These application notes provide a detailed protocol for utilizing this compound in a western blot assay to assess its inhibitory effect on VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Signaling Pathway and Mechanism of Action
The binding of VEGF-A to VEGFR-2 induces a conformational change that facilitates receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins and initiating downstream cascades that promote angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking the transfer of phosphate (B84403) groups and preventing receptor autophosphorylation.
Quantitative Data Summary
The following table summarizes representative quantitative data from a western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by a small molecule inhibitor similar to this compound. The data is presented as the normalized ratio of phosphorylated VEGFR-2 (p-VEGFR-2) to total VEGFR-2, with the vehicle control set to 1.00.
| Inhibitor Concentration (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.01 | 0.78 | 22% |
| 0.1 | 0.45 | 55% |
| 1 | 0.15 | 85% |
| 10 | 0.05 | 95% |
Note: The data presented in this table is for illustrative purposes and represents a typical expected outcome. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Western Blot Protocol for p-VEGFR-2
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO (Vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-polyacrylamide gels (8%)
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-p-VEGFR-2 (e.g., Tyr1175)
-
Primary antibody: anti-total VEGFR-2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Culture and Starvation:
-
Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, replace the growth medium with EBM-2 containing 0.5% FBS and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment and VEGF Stimulation:
-
Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and subsequently with an antibody for a loading control (GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of p-VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
Application Notes and Protocols for Vegfr-2-IN-50 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as cancer.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis.[2][3] Upon binding with its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][4][5] These signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for the formation of new blood vessels.[6][7][8] Consequently, inhibiting VEGFR-2 signaling is a promising strategy for anti-angiogenic therapies.[3][9][10]
Vegfr-2-IN-50 is a small molecule inhibitor designed to target the VEGFR-2 signaling pathway. These application notes provide detailed protocols for utilizing this compound in immunofluorescence staining to visualize its effects on VEGFR-2 localization and expression, as well as in functional assays to quantify its impact on angiogenesis.
Mechanism of Action
This compound is hypothesized to function as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By blocking ATP binding, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways essential for angiogenesis.[9] This mode of action is common for many small molecule VEGFR-2 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Endothelial Cell Function
| Parameter | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., Sunitinib) |
| VEGFR-2 Phosphorylation (IC50) | N/A | User Data | User Data | User Data | User Data |
| Cell Proliferation (% of Control) | 100% | User Data | User Data | User Data | User Data |
| Cell Migration (% of Control) | 100% | User Data | User Data | User Data | User Data |
| Tube Formation (Total Tube Length in µm) | User Data | User Data | User Data | User Data | User Data |
| Tube Formation (Number of Junctions) | User Data | User Data | User Data | User Data | User Data |
This table is a template for researchers to input their experimental data.
Table 2: Quantification of Angiogenesis in In Vivo/Ex Vivo Models
| Model | Treatment Group | Vessel Density (%) | Vessel Length (mm/mm²) | Branch Points (per mm²) |
| Matrigel Plug Assay | Control (Vehicle) | User Data | User Data | User Data |
| This compound | User Data | User Data | User Data | |
| Aortic Ring Assay | Control (Vehicle) | N/A | User Data | User Data |
| This compound | N/A | User Data | User Data | |
| CAM Assay | Control (Vehicle) | User Data | User Data | User Data |
| This compound | User Data | User Data | User Data |
This table is a template for researchers to input their experimental data.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for VEGFR-2
This protocol details the immunofluorescent staining of endothelial cells (e.g., HUVECs) or tissue sections to visualize the expression and localization of VEGFR-2 following treatment with this compound.
Materials:
-
Cultured endothelial cells on coverslips or paraffin-embedded tissue sections
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Anti-VEGFR-2 antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell/Tissue Preparation:
-
Fixation: Wash the samples with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes to allow antibody access to intracellular antigens.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-VEGFR-2 primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.[11][13]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the samples in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step in the dark.
-
Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. VEGFR-2 staining can be co-localized with endothelial markers like CD31 for tissue sections.[14][15]
Protocol 2: In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
96-well plate
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer. Polymerize the gel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend endothelial cells in a medium containing various concentrations of this compound or vehicle control.
-
Incubation: Seed the cells onto the prepared gel matrix. Incubate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging: Capture images of the tube-like structures using a phase-contrast microscope.
-
Quantification: Analyze the images using angiogenesis quantification software to measure parameters such as total tube length, number of junctions, and number of loops.[16][17]
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for VEGFR-2 immunofluorescence staining.
References
- 1. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. ahajournals.org [ahajournals.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-50 in Endothelial Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Vegfr-2-IN-50, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in an in vitro endothelial tube formation assay. This assay is a cornerstone for assessing the anti-angiogenic potential of novel compounds by modeling the morphological differentiation of endothelial cells into capillary-like structures.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process.[3][4][5] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and ultimately, the formation of new vascular networks.[3][4][6]
The tube formation assay is a robust and widely used in vitro method to screen for compounds that can modulate angiogenesis.[7][8][9] In this assay, endothelial cells are cultured on a basement membrane extract (BME) or Matrigel®, which induces them to differentiate and form three-dimensional, tube-like structures.[1][2][7] The extent of tube formation, which can be quantified by measuring parameters such as tube length and branch points, serves as an indicator of angiogenic potential.[1] this compound is a small molecule inhibitor designed to specifically target the kinase activity of VEGFR-2, thereby blocking the downstream signaling events that lead to angiogenesis. These application notes provide a comprehensive guide to utilizing this compound in a tube formation assay to evaluate its anti-angiogenic efficacy.
Data Presentation
The anti-angiogenic activity of this compound can be quantified by measuring various parameters of tube formation. The results should be compared to a vehicle control (e.g., DMSO) and a positive control (a known angiogenesis inhibitor). The data can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of this compound on Endothelial Tube Formation
| Treatment Group | Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Loops (% of Control) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 5.2 | 100 ± 6.8 | 100 ± 7.1 |
| This compound | 1 | 85.3 ± 4.1 | 78.9 ± 5.5 | 81.2 ± 6.3 |
| This compound | 10 | 52.1 ± 3.7 | 45.6 ± 4.9 | 48.9 ± 5.1 |
| This compound | 100 | 21.5 ± 2.9 | 18.2 ± 3.1 | 20.4 ± 3.5 |
| This compound | 1000 | 5.8 ± 1.5 | 4.1 ± 1.2 | 6.3 ± 1.8 |
| Sunitinib (Positive Control) | 100 | 25.4 ± 3.1 | 22.7 ± 3.8 | 24.1 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments. The IC50 value for this compound in this representative experiment is approximately 15 nM.
Experimental Protocols
This section provides a detailed methodology for conducting a tube formation assay to assess the anti-angiogenic effects of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)
-
This compound (dissolved in DMSO)
-
Sunitinib or another known VEGFR-2 inhibitor (as a positive control)
-
Trypsin-EDTA solution
-
Trypsin Neutralizer solution
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Step-by-Step Protocol
-
Preparation of BME-Coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[1]
-
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with Trypsin Neutralizer solution.[7]
-
Centrifuge the cells and resuspend them in a basal medium (e.g., EGM-2 without growth factors) containing a low percentage of FBS (e.g., 2%).
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1-2 x 10^4 cells) into each BME-coated well.[1]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the positive control (e.g., Sunitinib) in the same basal medium used for cell suspension. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control group treated with the same concentration of DMSO.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.[1]
-
-
Visualization and Quantification:
-
After incubation, visualize the tube-like structures using an inverted phase-contrast microscope.
-
For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after the incubation period.[7]
-
Capture images from at least three different fields per well.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include total tube length, number of branch points, and number of enclosed loops.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each treatment group relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of tube formation).
-
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Cell Viability Upon VEGFR-2 Inhibition with Vegfr-2-IN-50 Using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator in the signaling pathway that regulates angiogenesis, the formation of new blood vessels. In pathological conditions such as cancer, tumor cells often overexpress VEGFR-2 to promote the growth of blood vessels that supply them with nutrients and oxygen, facilitating tumor growth and metastasis.[1][2] Small molecule inhibitors that target the ATP binding site of the VEGFR-2 tyrosine kinase domain are a critical class of anti-cancer therapeutics.[3] By blocking the activity of VEGFR-2, these inhibitors can effectively stifle tumor angiogenesis, leading to reduced tumor growth and progression.[1][3]
This document provides a detailed protocol for assessing the cytotoxic effects of a generic VEGFR-2 inhibitor, referred to here as "Vegfr-2-IN-50," on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of viable cells.[4]
Principle of the Experiment
The experimental workflow is designed to expose a selected cancer cell line to varying concentrations of this compound. Following an incubation period, the MTT reagent is added, and the subsequent formation of formazan is quantified to determine the inhibitor's effect on cell viability. This allows for the calculation of an IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways. These pathways collectively promote endothelial cell proliferation, survival, migration, and permeability, which are all crucial processes for angiogenesis.[5][6] this compound, as a tyrosine kinase inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific laboratory conditions.
Materials:
-
This compound
-
Cancer cell line known to express VEGFR-2 (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>90%).
-
Dilute the cell suspension to the appropriate density (determined by a preliminary growth optimization experiment, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for 48 to 72 hours.[5]
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the inhibitor.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the MTT solution.
-
Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Data Presentation
The following table summarizes the reported IC50 values for several known VEGFR-2 inhibitors against various cancer cell lines, as determined by MTT or similar cell viability assays. This data can serve as a benchmark for evaluating the potency of new inhibitors like this compound.
| Inhibitor | Cell Line | Assay Type | Reported IC50 (µM) |
| Sorafenib | HepG-2 | MTT | 9.52[2] |
| Sorafenib | A549 | MTT | 10.61[2] |
| Sorafenib | Caco-2 | MTT | 12.45[2] |
| Sunitinib | HCT-15 | MTT | ~7.00 |
| Axitinib | HUVEC | Cell Proliferation | ~0.003 |
| Compound 6 | HCT-116 | MTT | 9.3[8] |
| Compound 6 | HepG-2 | MTT | 7.8[8] |
| Compound 23j | MCF-7 | MTT | 10.3[9] |
| Compound 23j | HepG-2 | MTT | 6.4[9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay methodology.
Conclusion
The MTT assay provides a robust and reliable method for determining the cytotoxic effects of VEGFR-2 inhibitors like this compound. By following this detailed protocol, researchers can obtain quantitative data on cell viability, enabling the determination of the inhibitor's potency and its potential as an anti-cancer therapeutic agent. Careful optimization of the protocol for the specific cell line and inhibitor being tested is crucial for obtaining accurate and reproducible results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving Small Molecule Inhibitors
This guide provides technical support for dissolving Vegfr-2-IN-50 in DMSO, offering troubleshooting advice and answers to frequently asked questions. The following information is based on the closely related compound, VEGFR-2-IN-5 hydrochloride, and established protocols for similar kinase inhibitors.
Solubility Data
The solubility of a compound is a critical factor for successful experimental outcomes. Below is the reported solubility of a related compound, VEGFR-2-IN-5 hydrochloride, in DMSO. It is important to note that sonication can enhance dissolution.
| Compound | Solvent | Solubility |
| VEGFR-2-IN-5 hydrochloride | DMSO | ≥ 25 mg/mL |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the standard procedure for preparing a stock solution of a small molecule inhibitor in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional, set to 37°C)
Procedure:
-
Preparation : Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : Carefully weigh the desired amount of the inhibitor powder and transfer it to a sterile vial.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing : Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[1][2][3]
-
Sonication (if necessary) : If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.[3][4]
-
Gentle Heating (if necessary) : If undissolved particles remain, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Be cautious, as excessive heat may degrade the compound.[1]
-
Visual Inspection : Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Storage : For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Troubleshooting Guide
Q1: My inhibitor is not fully dissolving in DMSO. What should I do?
A1: Several factors can impact solubility. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity | Ensure you are using a high-purity grade of the inhibitor. Impurities can affect solubility. | Use of a higher purity compound may lead to better dissolution. |
| DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can decrease solubility.[1][3] | The compound dissolves readily in fresh, water-free DMSO.[3] |
| Temperature | Gently warm the solution to 37°C in a water bath for 5-10 minutes and vortex.[1] Increased kinetic energy can aid dissolution. | The compound dissolves with gentle heating. |
| Concentration | You may be attempting to prepare a solution above the compound's solubility limit. Try preparing a more dilute stock solution. | The compound dissolves completely at a lower concentration.[3] |
| Agitation | If vortexing is insufficient, use a water bath sonicator for 10-15 minutes to provide additional energy for dissolution.[3][4] | The compound fully dissolves after sonication. |
Q2: I observed precipitation in my DMSO stock solution after storage or freeze-thaw cycles. What should I do?
A2: Precipitation upon storage is a common issue.[1] Before use, warm the vial to 37°C and vortex or sonicate to redissolve the compound. Visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, your stock solution concentration may be lower than intended. To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Frequently Asked Questions (FAQs)
Q1: Why is it important to use anhydrous DMSO? A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This absorbed water can reduce the solubility of many organic compounds and may also lead to compound degradation over time.
Q2: How should I dilute my DMSO stock solution for use in aqueous-based assays (e.g., cell culture)? A2: To prevent precipitation when diluting into an aqueous buffer, it is best to perform serial dilutions in DMSO first to a lower concentration before the final dilution into your aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Q3: What is the mechanism of action of this compound? A3: this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, this compound blocks these downstream signaling pathways.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Vegfr-2-IN-50 in Cancer Cells
Disclaimer: This technical support center provides guidance for researchers using Vegfr-2-IN-50. It is important to note that a comprehensive public off-target kinase selectivity profile for this compound is not currently available. The information and protocols provided herein are intended to guide researchers in identifying potential off-target effects and interpreting their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound, also referred to as Compound 10f, is a chemical inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has a reported half-maximal inhibitory concentration (IC50) of 0.33 µM for VEGFR-2 in biochemical assays.[1][2] In cell-based assays, it has been shown to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 19.86 µM and 10.88 µM, respectively.[1][3]
Q2: Why is the cell-based IC50 value for this compound much higher than its biochemical IC50 value?
This discrepancy is common for kinase inhibitors and can be attributed to several factors:
-
Cellular permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
ATP competition: The concentration of ATP within a cell (millimolar range) is much higher than that used in many biochemical kinase assays (micromolar range). This high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase's ATP-binding site, leading to a higher apparent IC50.
-
Efflux pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Off-target effects: The observed effect on cell viability may be the result of the compound's activity on other kinases or cellular proteins, which may require higher concentrations for inhibition.
Q3: What are the potential off-target effects of VEGFR-2 inhibitors in cancer cells?
While specific off-target data for this compound is not publicly available, kinase inhibitors, in general, can have off-target effects due to the conserved nature of the ATP-binding site across the kinome. Common off-targets for VEGFR-2 inhibitors can include other receptor tyrosine kinases with structural similarities, such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit. Unintended inhibition of these kinases can lead to a variety of cellular effects that may complicate the interpretation of experimental results.
Q4: How can I determine if the observed cellular phenotype is due to on-target VEGFR-2 inhibition or an off-target effect?
Several experimental approaches can be used to dissect on-target versus off-target effects:
-
Western Blotting: Confirm that this compound inhibits the phosphorylation of VEGFR-2 and its downstream signaling proteins (e.g., PLCγ, ERK, Akt) at the concentrations used in your cellular assays.
-
Rescue Experiments: If a specific off-target is suspected, you can perform a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase. If the cellular phenotype is reversed, it suggests an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known, structurally different VEGFR-2 inhibitors. A consistent phenotype across multiple inhibitors with the same primary target strengthens the evidence for an on-target effect.
-
Kinase Selectivity Profiling: A broad kinase screen can identify other kinases that are inhibited by this compound. This provides a direct assessment of its selectivity.
Troubleshooting Guides
Issue 1: The observed anti-proliferative effect of this compound in my cancer cell line is more potent than its reported IC50 against breast cancer cells.
-
Possible Cause: Your cell line may be particularly sensitive to VEGFR-2 inhibition, or this compound may have off-target effects on kinases that are critical for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and use western blotting to determine the concentration at which this compound inhibits VEGFR-2 phosphorylation in your cell line.
-
Investigate Off-Targets: If the anti-proliferative effect occurs at concentrations where VEGFR-2 is not significantly inhibited, it strongly suggests an off-target mechanism. Consider performing a kinase selectivity screen to identify potential off-target kinases.
-
Literature Review: Check the literature to see if your cell line is known to be dependent on kinases that are common off-targets for VEGFR-2 inhibitors.
-
Issue 2: this compound induces a cellular phenotype that is not typically associated with VEGFR-2 inhibition.
-
Possible Cause: The unexpected phenotype is likely due to an off-target effect of the inhibitor.
-
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally different, well-characterized VEGFR-2 inhibitor to see if it reproduces the same phenotype. If not, the effect is likely specific to this compound and its off-targets.
-
Hypothesize and Test Off-Target Pathways: Based on the observed phenotype, hypothesize which signaling pathways might be involved. Use techniques like western blotting or reporter assays to determine if this compound modulates these pathways.
-
Perform a Broad Kinase Screen: This is the most direct way to identify the unintended targets of this compound that may be responsible for the novel phenotype.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| VEGFR-2 IC50 | 0.33 µM | Biochemical Assay |
| MCF-7 Growth Inhibition IC50 | 19.86 µM | Cell-based Assay |
| MDA-MB-231 Growth Inhibition IC50 | 10.88 µM | Cell-based Assay |
Experimental Protocols
Protocol 1: Western Blot for On-Target VEGFR-2 Pathway Inhibition
-
Cell Treatment:
-
Plate cancer cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Stimulate cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform in vitro kinase activity assays against a large panel of purified kinases (e.g., >400 kinases) at one or more concentrations of the inhibitor. These are often radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentrations. This data can be used to identify potential off-targets. Potent off-targets are typically defined as those inhibited by >50% or >90% at a given concentration (e.g., 1 µM).
-
Follow-up Validation: For any significant off-targets identified, it is crucial to validate these findings in your cellular system using techniques like western blotting for the specific off-target pathway.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target VEGFR-2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical framework for interpreting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vegfr-2-IN-50 Toxicity In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in anticipating, managing, and minimizing potential in vivo toxicities associated with the use of Vegfr-2-IN-50, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the limited availability of specific preclinical safety data for this compound in publicly accessible literature, this guide is based on established principles for VEGFR-2 inhibitors and illustrative preclinical data.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can block downstream signaling pathways essential for the proliferation and migration of endothelial cells, thereby suppressing tumor growth.[1] However, VEGFR-2 signaling is also important for the maintenance of normal blood vessels. Inhibition of this pathway can lead to on-target toxicities such as hypertension, proteinuria, and thromboembolic events.[2][3] Off-target activities, where the inhibitor affects other kinases, can also contribute to the overall toxicity profile.[4]
Q2: What are the common toxicities observed with VEGFR-2 inhibitors in animal models?
A2: Common toxicities associated with VEGFR-2 inhibitors in preclinical studies include:
-
Cardiovascular: Hypertension, and in some cases, cardiac dysfunction.[3][5]
-
Renal: Proteinuria (protein in the urine) due to effects on the glomeruli.[2][3]
-
Gastrointestinal: Diarrhea, decreased appetite, and weight loss.[2]
-
General: Fatigue, asthenia (weakness), and skin rashes.[2]
-
Hematological: Potential for myelosuppression (decreased blood cell counts).
Q3: How can I proactively monitor for this compound toxicity in my in vivo experiments?
A3: A robust monitoring plan is essential for early detection and management of toxicities. Key monitoring strategies include:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (e-g., posture, activity, grooming).
-
Blood Pressure Monitoring: Regularly measure blood pressure using a non-invasive tail-cuff system.
-
Urinalysis: Periodically collect urine to monitor for proteinuria.
-
Regular Blood Work: Conduct complete blood counts (CBC) and serum chemistry panels to assess for organ damage (e.g., elevated liver enzymes, creatinine).[6]
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (heart, kidneys, liver, etc.) to identify any tissue damage.
Troubleshooting Guide
Issue 1: Significant Weight Loss and Decreased Activity in Treated Animals
-
Potential Cause: This could be due to gastrointestinal toxicity (diarrhea, anorexia) or systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food supplements and ensure adequate hydration.[6]
-
Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study to determine if the drug exposure is higher than anticipated.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the toxicity by including a vehicle-only control group.
-
Issue 2: Elevated Blood Pressure (Hypertension) Observed in Treated Animals
-
Potential Cause: This is a known on-target effect of VEGFR-2 inhibition.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the hypertension is dose-dependent. A lower dose may still provide efficacy with less severe hypertension.
-
Antihypertensive Co-treatment: In some research settings, co-administration of an antihypertensive agent may be considered, though this can introduce confounding factors.
-
Monitor Renal Function: Closely monitor for proteinuria, as hypertension can be linked to renal effects.
-
Issue 3: Inconsistent Efficacy or Toxicity Between Experiments
-
Potential Cause: Variability in drug formulation, administration, or animal characteristics can lead to inconsistent results.
-
Troubleshooting Steps:
-
Formulation Consistency: Ensure the formulation of this compound is consistent for each experiment. For poorly soluble compounds, sonication or the use of a consistent suspension method is critical.
-
Route of Administration: Verify the accuracy and consistency of the administration technique (e.g., oral gavage, intraperitoneal injection).
-
Animal Health Status: Ensure all animals are of a similar age, weight, and health status at the start of the study.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Novel VEGFR-2 Inhibitor [1]
| Parameter | Unit | Value (IV, 5 mg/kg) | Value (PO, 20 mg/kg) | Description |
| C₀ / Cmax | ng/mL | 1500 | 800 | Initial / Maximum plasma concentration |
| AUC₀-t | ng·h/mL | 3200 | 4500 | Area under the curve from time 0 to the last measurement |
| t₁/₂ | h | 4.5 | 6.0 | Elimination half-life |
| CL | L/h/kg | 1.54 | - | Clearance |
| Vd | L/kg | 9.9 | - | Volume of distribution |
| Tmax | h | - | 2.0 | Time to reach maximum plasma concentration |
| F% | % | - | 35 | Oral Bioavailability |
Note: This data is illustrative and intended to provide a general profile for a novel VEGFR-2 inhibitor. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
Group Allocation: Assign mice to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Begin with a low dose of this compound (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg). Dosing is typically performed daily for 5-14 days.
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.
Protocol 2: In Vivo Efficacy and Toxicity Study in a Tumor Xenograft Model
-
Tumor Implantation: Implant tumor cells (e.g., a human cancer cell line) subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, and different doses of this compound).
-
Treatment: Administer this compound daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity Monitoring:
-
Monitor body weight and clinical signs as described in the MTD protocol.
-
Measure blood pressure weekly.
-
Collect urine for proteinuria analysis at baseline and at the end of the study.
-
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the animals and collect tumors and major organs for analysis (e.g., pharmacodynamics, histopathology).
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A representative workflow for preclinical in vivo assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice [mdpi.com]
- 3. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiovascular toxicity associated with angiogenesis inhibitors: A comprehensive pharmacovigilance analysis based on the FDA Adverse Event Reporting System database from 2014 to 2021 [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Interpreting unexpected results with Vegfr-2-IN-50
Welcome to the technical support center for Vegfr-2-IN-50. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. By binding to this site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition ultimately disrupts angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Q2: What are the known IC50 values for this compound?
This compound has a reported IC50 value of 0.33 µM for VEGFR-2. It has also demonstrated growth inhibitory activity in breast cancer cell lines, with IC50 values of 19.86 µM in MCF-7 cells and 10.88 µM in MDA-MB-231 cells.
Q3: What are the common off-target kinases for VEGFR-2 inhibitors?
Due to the structural similarity of the ATP-binding pocket among various kinases, VEGFR-2 inhibitors can exhibit off-target activity. Commonly observed off-targets for this class of inhibitors include Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Fms-like tyrosine kinase 3 (FLT3). It is important to note that a specific kinase selectivity profile for this compound is not publicly available.
Q4: My this compound is not showing the expected level of inhibition in my cell-based assay. What are some potential reasons?
Several factors could contribute to a lack of expected activity. These include issues with the compound's integrity and handling (solubility, stability), the experimental setup (cell permeability, incubation time), or cell-specific factors (VEGFR-2 expression levels, activation of alternative signaling pathways). Refer to the troubleshooting guide for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Issue 1: Higher than expected cell death or phenotypic effects at concentrations close to the VEGFR-2 IC50.
| Possible Cause | Troubleshooting Steps |
| Potent Off-Target Effects: The inhibitor may be affecting other kinases that are critical for the survival of your specific cell line. | 1. Kinase Selectivity Profiling: Perform a broad kinase screen to identify other kinases that this compound may target. 2. Literature Review: Check if your cell model is known to be sensitive to the inhibition of common VEGFR-2 inhibitor off-targets like PDGFR, c-KIT, or FLT3. 3. Rescue Experiment: If a specific off-target is identified, attempt to "rescue" the phenotype by expressing a drug-resistant mutant of that off-target kinase in your cells. |
| Compound Precipitation: The inhibitor may be precipitating in the cell culture media, leading to non-specific toxicity. | 1. Visual Inspection: Carefully inspect the media for any signs of precipitation after adding the inhibitor. 2. Solubility Test: Determine the solubility of this compound in your specific cell culture media. 3. Optimize DMSO Concentration: Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments. |
Issue 2: Inhibition of VEGFR-2 phosphorylation is observed, but the expected downstream signaling (e.g., p-ERK, p-Akt) is unaffected.
| Possible Cause | Troubleshooting Steps |
| Activation of Alternative Pathways: Other receptor tyrosine kinases (RTKs) may be compensating for the loss of VEGFR-2 signaling in your cell line. | 1. Receptor Tyrosine Kinase (RTK) Array: Use an antibody-based array to assess the phosphorylation status of a broad range of RTKs in your cells, both with and without this compound treatment. 2. Combination Therapy: If a compensatory pathway is identified, consider using a combination of inhibitors to block both pathways simultaneously. |
| Suboptimal Experimental Conditions: The timing of stimulation or inhibitor pre-treatment may not be optimal. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal pre-incubation time for this compound and the peak phosphorylation of downstream targets after VEGF stimulation. A pre-incubation of 1-2 hours and a stimulation of 10-15 minutes is a good starting point. |
Issue 3: Discrepancy between biochemical assay (in vitro) and cell-based assay results.
| Possible Cause | Troubleshooting Steps |
| Different ATP Concentrations: Biochemical assays are often performed at lower ATP concentrations than what is present in cells (1-5 mM). | 1. High-ATP Biochemical Assay: If possible, perform your biochemical kinase assay with a higher ATP concentration to better mimic cellular conditions. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells and reaching its intracellular target. | 1. Assess Downstream Signaling: Confirm target engagement in cells by assessing the phosphorylation of known downstream targets of VEGFR-2 (e.g., PLCγ, ERK1/2, Akt) via Western blot. This provides a functional readout of the inhibitor reaching its target. |
| Compound Instability or Metabolism: The inhibitor may be unstable or rapidly metabolized in your cell culture system. | 1. Stability Test: Assess the stability of this compound in your cell culture medium over the time course of your experiment using analytical methods like LC-MS. |
Data Presentation
Table 1: Potency of this compound and Reference Compounds
| Compound | Target | IC50 (Biochemical) | Cell Line | IC50 (Cell-based) |
| This compound | VEGFR-2 | 0.33 µM | MCF-7 | 19.86 µM |
| MDA-MB-231 | 10.88 µM | |||
| Sorafenib | VEGFR-2, PDGFR, Raf | Low nM range | Various | Low µM range |
| Axitinib | VEGFRs | Sub-nM to low nM range | Various | Low µM range |
Experimental Protocols
Protocol 1: Western Blot for Cellular VEGFR-2 Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.
1. Cell Culture and Treatment:
- Plate cells (e.g., HUVECs, MCF-7) and allow them to adhere overnight.
- Starve the cells in a serum-free or low-serum (0.5% FBS) medium for 4-6 hours.
- Pre-treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
- Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
2. Cell Lysis:
- Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a housekeeping protein like GAPDH or β-actin.
- Quantify the band intensities using densitometry software.
Protocol 2: Cell-Based Kinase Inhibition Assay (ELISA-based)
This protocol is for determining the cellular IC50 value of this compound by measuring the inhibition of VEGFR-2 phosphorylation in cells.
1. Cell Seeding and Treatment:
- Seed VEGFR-2 expressing cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Prepare serial dilutions of this compound in serum-free medium and add to the wells. Include a vehicle control.
- Pre-incubate for 1-2 hours at 37°C.
- Stimulate with VEGF-A for 10-15 minutes at 37°C.
2. Cell Lysis:
- Aspirate the medium and add a cell lysis buffer provided in a commercial cellular kinase assay kit (or a suitable in-house lysis buffer).
- Incubate on a plate shaker for 10 minutes at room temperature.
3. ELISA Procedure:
- Transfer the cell lysates to a 96-well plate pre-coated with a VEGFR-2 capture antibody.
- Incubate for 2 hours at room temperature.
- Wash the wells several times with the provided wash buffer.
- Add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175) conjugated to HRP.
- Incubate for 1 hour at room temperature.
- Wash the wells to remove unbound detection antibody.
- Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
4. Data Analysis:
- The signal intensity is proportional to the amount of phosphorylated VEGFR-2.
- Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Logical links between unexpected results, potential causes, and solutions.
Technical Support Center: Troubleshooting Vegfr-2-IN-50 in Kinase Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed in kinase assays involving small molecule inhibitors of VEGFR-2, exemplified by the hypothetical compound "Vegfr-2-IN-50."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for typical small molecule VEGFR-2 inhibitors?
A1: Small molecule VEGFR-2 inhibitors are generally ATP-competitive tyrosine kinase inhibitors. They function by binding to the ATP-binding site within the intracellular kinase domain of the VEGFR-2 receptor.[1][2] This binding prevents the autophosphorylation of the receptor, which is a critical step for initiating downstream signaling cascades.[1][2] Consequently, these inhibitors block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are all crucial for angiogenesis.[3][4]
Q2: What are the major downstream signaling pathways of VEGFR-2?
A2: Upon activation by its ligand, VEGF-A, VEGFR-2 triggers several key intracellular signaling pathways. The primary pathways include:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is central to promoting endothelial cell proliferation.[3][5]
-
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and the regulation of vascular permeability.[4][5][6]
-
Src/FAK Pathway: This pathway is involved in focal adhesion, stress fiber formation, and endothelial cell migration.[7]
Q3: Why is selectivity important for a VEGFR-2 inhibitor?
A3: Selectivity is critical because the ATP-binding sites of various kinases share a high degree of structural similarity. A non-selective inhibitor may bind to other kinases, such as PDGFR, c-KIT, and FLT3, leading to off-target effects.[2][8] These off-target activities can produce unexpected cellular phenotypes and potential toxicities, complicating the interpretation of experimental results and the development of the compound as a therapeutic agent.[9][10]
Troubleshooting Guide for Inconsistent Kinase Assay Results
This guide addresses common issues encountered when using small molecule inhibitors like this compound in in vitro kinase assays.
Issue 1: High variability in IC50 values for this compound across different experimental runs.
-
Possible Cause 1: Reagent Inconsistency. Variations in the quality or concentration of key reagents such as the recombinant VEGFR-2 enzyme, substrate, or ATP can lead to significant differences in assay results.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the specific activity of each new batch of recombinant VEGFR-2 is consistent. If possible, perform a standard activity assay on each new lot before use.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for VEGFR-2, for all assays.[8]
-
Substrate Quality: Verify the purity and concentration of the peptide or protein substrate.
-
-
Possible Cause 2: Compound Solubility and Stability. The inhibitor may be precipitating out of solution at higher concentrations or may be unstable in the assay buffer.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the compound dilutions for any signs of precipitation. Determine the maximum soluble concentration of this compound in the final assay buffer.
-
DMSO Concentration: Keep the final concentration of the DMSO solvent consistent and as low as possible (typically ≤1%) across all wells to avoid solvent effects.[11]
-
Incubation Time: Investigate if the compound is stable over the course of the assay incubation time. A time-course experiment can help determine if the inhibitory effect changes over time.
-
Issue 2: this compound shows lower than expected potency in cellular assays compared to biochemical kinase assays.
-
Possible Cause 1: Low Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Permeability: If possible, use analytical methods to determine the intracellular concentration of the compound.
-
Modify Assay Conditions: Increase the incubation time to allow for greater compound uptake.
-
-
Possible Cause 2: High Intracellular ATP Concentration. The concentration of ATP inside a cell (1-5 mM) is much higher than that typically used in biochemical assays.[8] This can lead to increased competition for the ATP-binding site and a reduction in the apparent potency of an ATP-competitive inhibitor.
-
Troubleshooting Steps:
-
High ATP Biochemical Assay: Perform a biochemical kinase assay with an ATP concentration that mimics intracellular levels to see if the IC50 value increases.[8]
-
Cellular Target Engagement: Use a technique like Western blotting to confirm that the inhibitor is blocking the phosphorylation of VEGFR-2 and its downstream effectors (e.g., p-Akt, p-ERK) in a cellular context.[8]
-
Issue 3: The kinase assay shows a high background signal or false positives/negatives.
-
Possible Cause 1: Assay Format Interference. The inhibitor may interfere with the detection method of the kinase assay (e.g., fluorescence, luminescence).
-
Troubleshooting Steps:
-
Counter-Screen: Run the assay in the absence of the kinase or substrate to see if the compound itself affects the assay signal.
-
Alternative Assay Format: If interference is suspected, consider using an orthogonal assay with a different detection method. For example, if you are using a luminescence-based assay that measures ATP depletion, a fluorescent-based assay that detects phosphopeptide formation could be a good alternative.[12][13]
-
-
Possible Cause 2: Non-specific Inhibition. The compound may be causing protein aggregation or denaturing the kinase at high concentrations, leading to non-specific inhibition.
-
Troubleshooting Steps:
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer to minimize non-specific interactions.
-
Dose-Response Curve Shape: Examine the shape of the dose-response curve. A very steep curve may indicate non-specific effects.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical and expected quantitative data for a typical VEGFR-2 inhibitor.
Table 1: Comparative IC50 Values for a VEGFR-2 Inhibitor
| Assay Type | Parameter Measured | Expected IC50 Range |
| Biochemical Kinase Assay (Low ATP) | Direct inhibition of VEGFR-2 kinase activity | 1 - 100 nM |
| Biochemical Kinase Assay (High ATP) | Direct inhibition of VEGFR-2 kinase activity | 100 nM - 1 µM |
| Cellular VEGFR-2 Phosphorylation Assay | Inhibition of VEGF-induced VEGFR-2 phosphorylation | 50 nM - 500 nM |
| Cell Viability Assay (Endothelial Cells) | Inhibition of cell proliferation | 100 nM - 2 µM |
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Checkpoint | Recommended Action |
| Reagents | Enzyme Lot Variation | Test activity of new enzyme lots. |
| ATP Concentration | Maintain consistent ATP concentration. | |
| Substrate Quality | Verify purity and concentration. | |
| Compound | Solubility in Assay Buffer | Visually inspect for precipitation. |
| DMSO Concentration | Keep final concentration ≤1%. | |
| Stability | Perform a time-course experiment. | |
| Assay | Assay Format Interference | Run a counter-screen without the enzyme. |
| Non-specific Inhibition | Add a non-ionic detergent. |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is designed to measure the direct inhibitory effect of a compound on VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer containing a final DMSO concentration of 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle control.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, recombinant human VEGFR-2, and the substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Kinase Reaction Initiation: Add 20 µL of the master mix to each well, followed by 25 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[14]
Protocol 2: Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to near confluency.
-
Serum Starvation: Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phosphorylated VEGFR-2. Subsequently, probe with an antibody for total VEGFR-2 as a loading control.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2 at each inhibitor concentration.
Visualizations
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Vegfr-2-IN-50 Precipitation in Buffer
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered with Vegfr-2-IN-50, specifically addressing its precipitation in aqueous buffers during experimental procedures. By providing clear, actionable guidance and detailed protocols, we aim to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer from a DMSO stock?
Precipitation of this compound upon dilution into an aqueous buffer is a common challenge, primarily due to its hydrophobic nature.[1][2] Most small molecule kinase inhibitors, including likely analogs of this compound, exhibit low solubility in aqueous solutions.[1][2][3] When a high-concentration stock in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is rapidly introduced into an aqueous environment, the inhibitor's solubility limit can be exceeded, leading to its precipitation out of solution.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is highly recommended to use a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors.[1][2] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: How can the composition of my buffer affect the solubility of this compound?
Buffer composition plays a critical role in the solubility of small molecules. Key factors to consider include:
-
pH: The solubility of many kinase inhibitors is pH-dependent, particularly for compounds with ionizable groups.[2] For weakly basic inhibitors, a lower pH buffer can increase solubility by promoting protonation.[2]
-
Ionic Strength: The concentration of salts in your buffer can influence solubility. While a certain ionic strength is often necessary for biological assays, excessively high salt concentrations can sometimes lead to "salting out" of hydrophobic compounds.
-
Buffer Species: Certain buffer components can interact with the compound, potentially reducing its solubility. If precipitation is observed, consider switching to an alternative buffer system (e.g., from a phosphate-based buffer to a Tris-based buffer).
Q4: Are there any additives that can improve the solubility of this compound in my aqueous buffer?
Yes, several additives can be used to enhance the solubility of hydrophobic compounds in aqueous solutions:
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can help maintain the compound in solution.[1]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added at low concentrations (typically 0.01-0.1%) to your buffer to help solubilize the inhibitor.[1]
-
Solubilizing Excipients: For more challenging cases, excipients like cyclodextrins can be employed to encapsulate the hydrophobic molecule and increase its aqueous solubility.[3]
Q5: What is the maximum recommended final concentration of DMSO in my assay?
To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO in the aqueous assay buffer should be kept as low as possible, typically below 0.5%.[1][2] High concentrations of DMSO can have off-target effects on cells or enzyme activity.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment and Observation
-
Visual Inspection: Carefully observe the solution for any signs of cloudiness, particulates, or visible precipitate after diluting the this compound stock into your buffer.
-
Timing of Precipitation: Note whether the precipitation occurs immediately upon dilution or over time. This can help distinguish between kinetic and thermodynamic solubility issues.
Step 2: Optimization of Dilution Protocol
-
Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform intermediate serial dilutions of your high-concentration stock in 100% DMSO.[2] This gradual reduction in concentration can sometimes prevent precipitation.
-
Stirring/Vortexing during Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can help to disperse the inhibitor molecules before they have a chance to aggregate and precipitate.
-
Sonication: After dilution, briefly sonicate the solution in a water bath.[1] This can help to break up any small aggregates that may have formed.
Step 3: Modification of Buffer Composition
-
Adjust Buffer pH: If the pKa of this compound is known or if it is suspected to be a weak base, test a range of buffer pH values. Lowering the pH may increase its solubility.[2]
-
Reduce Ionic Strength: If your buffer has a high salt concentration, try reducing it to the minimum required for your assay.
-
Change Buffer System: If precipitation persists, consider switching to a different buffer system (e.g., from phosphate (B84403) to HEPES or Tris).
Step 4: Use of Solubility Enhancers
-
Incorporate a Co-solvent: Add a small amount of a water-miscible co-solvent like ethanol or PEG300 to your aqueous buffer before adding the inhibitor. Start with a low percentage (e.g., 1-5%) and assess its impact on both solubility and your experimental system.[1]
-
Add a Surfactant: Include a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 (e.g., 0.01%) in your buffer.[1]
Step 5: Determine the Maximum Soluble Concentration
If the above steps do not resolve the issue, it may be necessary to determine the maximum soluble concentration of this compound in your specific buffer system.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in common laboratory solvents and a representative kinase assay buffer. This data is for illustrative purposes to guide your troubleshooting efforts.
| Solvent/Buffer | Maximum Soluble Concentration (Hypothetical) |
| 100% DMSO | ≥ 100 mM |
| 100% Ethanol | ≥ 50 mM |
| Water | < 1 µM |
| Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT) | ~ 5 µM |
| Kinase Assay Buffer + 0.01% Tween-20 | ~ 25 µM |
| Kinase Assay Buffer + 5% Ethanol | ~ 15 µM |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound in a buffer of interest.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of your test buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation. The highest concentration that remains clear is considered the kinetic solubility.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting the precipitation of this compound in buffer.
References
Enhancing Vegfr-2-IN-50 efficacy in resistant cells
Technical Support Center: Vegfr-2-IN-50
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF binding. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, as well as tumor angiogenesis.
Q2: My cells are showing reduced sensitivity to this compound compared to published data. What are the potential causes?
A2: Reduced sensitivity to this compound can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line has been recently authenticated and is within a low passage number range. Genetic drift in cultured cells can lead to altered phenotypes and drug responses.
-
Drug Stability and Storage: Confirm that the compound has been stored correctly and that the stock solutions are not degraded. We recommend preparing fresh dilutions for each experiment.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to therapeutic agents. Regularly test your cell cultures for contamination.
-
Assay-Specific Conditions: Variations in cell seeding density, serum concentration in the media, or the duration of drug exposure can all impact the observed IC50 values.
Q3: What are the known mechanisms of acquired resistance to this compound?
A3: Acquired resistance to VEGFR-2 inhibitors like this compound often involves the activation of bypass signaling pathways. These can include the upregulation of other receptor tyrosine kinases (RTKs) such as EGFR, FGFR, or c-Met, which can then activate downstream pathways like PI3K/AKT and MAPK, compensating for the inhibition of VEGFR-2. Additionally, mutations in the VEGFR-2 kinase domain that prevent drug binding can also emerge, although this is less common for this class of inhibitors.
Troubleshooting Guide: Enhancing Efficacy in Resistant Cells
This guide provides strategies and experimental workflows to address decreased efficacy of this compound in resistant cancer cell lines.
Issue 1: Decreased potency of this compound in our resistant cell model.
Potential Cause: Activation of a bypass signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound resistance.
Experimental Data Example:
The following table summarizes hypothetical data from an experiment testing the combination of this compound with a c-Met inhibitor (Inhibitor-X) in a resistant cell line.
| Treatment Group | Cell Viability (% of Control) | p-VEGFR-2 (Relative Units) | p-c-Met (Relative Units) | p-ERK (Relative Units) |
| Vehicle Control | 100 ± 5.2 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 85 ± 4.1 | 0.21 ± 0.05 | 0.98 ± 0.13 | 0.95 ± 0.10 |
| Inhibitor-X (0.5 µM) | 70 ± 3.8 | 0.95 ± 0.10 | 0.15 ± 0.04 | 0.45 ± 0.08 |
| Combination | 35 ± 2.9 | 0.23 ± 0.06 | 0.18 ± 0.05 | 0.12 ± 0.03 |
Issue 2: Inconsistent results in cell viability assays.
Potential Cause: Suboptimal experimental conditions or compound precipitation.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media containing the highest concentration of this compound for any signs of precipitation. If observed, consider using a lower concentration of DMSO or pre-warming the media.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that ensures cells are in the exponential growth phase throughout the assay period.
-
Serum Starvation: Consider serum-starving the cells for 4-6 hours before adding the compound and growth factors (like VEGF). This can help to synchronize the cells and reduce baseline signaling, leading to a more robust and reproducible assay window.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination drugs in complete growth medium. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment for the desired time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR-2, anti-p-ERK, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like Actin or Tubulin.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound on the VEGFR-2 signaling pathway.
Caption: Bypass signaling through c-Met as a mechanism of resistance to this compound.
Validation & Comparative
Comparing Vegfr-2-IN-50 IC50 with other VEGFR-2 inhibitors
In the landscape of oncological research and drug development, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target for anti-angiogenic therapies. The inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis by choking off the blood supply essential for their proliferation. A key metric for evaluating the efficacy of VEGFR-2 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This guide provides a comparative overview of the IC50 values of several notable VEGFR-2 inhibitors, alongside a detailed experimental protocol for their determination and a visualization of the VEGFR-2 signaling pathway.
While a specific IC50 value for "Vegfr-2-IN-50" is not publicly available in the surveyed literature, this guide will focus on a selection of other well-characterized VEGFR-2 inhibitors to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Comparative Potency of VEGFR-2 Inhibitors
The following table summarizes the in vitro IC50 values of various small molecule inhibitors against VEGFR-2. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are indicative of their potency.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)[1] |
| Ki8751 | 0.9 | Over 40-fold selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2[1] |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530)[1][2] |
| Regorafenib (BAY 73-4506) | 4.2 | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[2] |
| Motesanib (AMG-706) | 3 | VEGFR1 (2), VEGFR3 (6), Kit (8), PDGFR (84), Ret (59)[2] |
| Vandetanib | 40 | VEGFR3 (110), EGFR (500)[1] |
| SU5408 | 70 | Potent and selective inhibitor of VEGFR2[1][2] |
| Sorafenib | - | VEGFR-2 (IC50 = 3.12 nM in some studies)[2] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Understanding the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for angiogenesis. These pathways regulate endothelial cell proliferation, migration, survival, and vascular permeability.
Experimental Protocol for Determining VEGFR-2 IC50
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a potential VEGFR-2 inhibitor. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit, provide a standardized method for this purpose.
Objective: To measure the in vitro potency of a test compound in inhibiting VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compound (inhibitor) at various concentrations
-
Positive control inhibitor (e.g., Sunitinib)
-
Negative control (DMSO or vehicle)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™)
-
Luminometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add kinase assay buffer to all wells of a 96-well plate.
-
Add the diluted test compound to the appropriate wells.
-
Add the positive control inhibitor to its designated wells.
-
Add the vehicle (e.g., DMSO) to the negative control wells.
-
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except for the "no enzyme" control wells.
-
Initiation of Reaction: Add the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent to each well. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Acquisition: Read the luminescence or absorbance of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the negative control (vehicle) as 100% activity and the positive control (or a high concentration of the test compound showing maximum inhibition) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of VEGFR-2 activity.
-
This guide provides a foundational understanding of the comparative potencies of various VEGFR-2 inhibitors. The provided experimental protocol offers a framework for researchers to conduct their own in vitro assessments, while the signaling pathway diagram illustrates the complex network of interactions that these inhibitors are designed to disrupt.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Kinase Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. As "Vegfr-2-IN-50" is a proprietary inhibitor, this guide provides a comparative framework using the well-characterized VEGFR-2 inhibitors Sorafenib, Sunitinib, and Rivoceranib. This document serves as a template to contextualize the cross-reactivity data of novel compounds like this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] While numerous inhibitors have been developed to target VEGFR-2, their efficacy and safety profiles are intrinsically linked to their selectivity across the human kinome. This guide presents a comparative analysis of three prominent VEGFR-2 inhibitors—Sorafenib, Sunitinib, and Rivoceranib (Apatinib)—to illustrate the varying degrees of kinase selectivity and to provide a benchmark for evaluating new chemical entities.
Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 in nM) of Sorafenib, Sunitinib, and Rivoceranib against a panel of selected kinases. Lower IC50 values indicate higher potency. This data highlights the multi-kinase nature of Sorafenib and Sunitinib versus the more selective profile of Rivoceranib.
| Kinase Target | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Rivoceranib (Apatinib) (IC50, nM) |
| VEGFR-2 (KDR) | 90 | 80 [3] | 1 [4] |
| VEGFR-1 (Flt-1) | 26 | 10 (Ki) | >90% inhibition at 160nM |
| VEGFR-3 (Flt-4) | 20 | - | >90% inhibition at 160nM |
| PDGFRβ | 57 | 2[3] | 62.1% inhibition at 160nM |
| c-Kit | 68 | Potent inhibitor | 429[4] |
| B-Raf | 22 | - | - |
| Raf-1 | 6 | - | - |
| RET | 43 | Potent inhibitor | 13[4] |
| c-Src | - | - | 530[4] |
| Flt-3 | 58 | 50 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the action of these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for determining kinase selectivity.
References
- 1. Elevar Therapeutics Presents AACR 2023 Poster Demonstrating Rivoceranib as Most Selective VEGFR-2 Inhibitor When Compared to Other TKIs With Known Activity Against VEGFR-2 - BioSpace [biospace.com]
- 2. elevartx.com [elevartx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
Navigating Sunitinib Resistance: A Comparative Guide to Alternative VEGFR-2 Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care therapies like sunitinib (B231) presents a significant hurdle in the treatment of cancers such as renal cell carcinoma (RCC). This guide provides an objective comparison of Vegfr-2-IN-50's performance against sunitinib and other established alternatives in the context of sunitinib resistance, supported by experimental data and detailed protocols.
Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has been a first-line treatment for metastatic RCC. However, a majority of patients eventually develop resistance, necessitating alternative therapeutic strategies. This guide explores the efficacy of this compound and other VEGFR-2 inhibitors, offering insights into their potential to overcome sunitinib resistance.
Comparative Efficacy of VEGFR-2 Inhibitors
The following tables summarize the in vitro efficacy of this compound (presented as VEGFR-2-IN-5 hydrochloride), sunitinib, and other notable VEGFR-2 inhibitors. It is important to note the current lack of publicly available in vivo data and efficacy data in sunitinib-resistant models for this compound, which limits a direct comparison in a resistance context.
In Vitro Kinase and Cellular IC50 Values
| Compound | VEGFR-2 IC50 | HepG-2 Cell Line IC50 | MCF-7 Cell Line IC50 | Sunitinib-Resistant ACHN/R Cell Line IC50 | Reference |
| VEGFR-2-IN-5 Hydrochloride | 0.38 µM | 8.39 - 16.90 µM | 8.39 - 16.90 µM | Data Not Available | [1] |
| Sunitinib | 0.08 µM | 2.23 - 3.81 µM | 4.77 - 10.79 µg/mL | ~5x higher than parental | [1][2] |
| Axitinib (B1684631) | Potent VEGFR inhibitor | Data Not Available | Data Not Available | No significant difference from parental | [2] |
| Cabozantinib (B823) | Potent VEGFR-2 inhibitor (0.035 nM) | Data Not Available | Data Not Available | Data Not Available | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Clinical Efficacy in Sunitinib-Resistant/Poor-Risk RCC
| Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Population | Reference |
| Cabozantinib | 8.2 - 8.6 months | 33% | Previously untreated advanced RCC with intermediate- or poor-risk | [4][5] |
| Sunitinib | 5.3 - 5.6 months | 12% | Previously untreated advanced RCC with intermediate- or poor-risk | [4][5] |
Signaling Pathways in Sunitinib Resistance
Understanding the molecular mechanisms of sunitinib resistance is crucial for developing effective second-line therapies. Resistance can arise from various alterations in cellular signaling.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on VEGFR-2 enzymatic activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the generated ADP signal according to the assay kit manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay in Sunitinib-Resistant Cells
This assay assesses the cytotoxic effect of compounds on sunitinib-resistant cancer cells.
Materials:
-
Sunitinib-resistant cancer cell line (e.g., ACHN/R) and its parental line (ACHN/P)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.[6][7]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[6]
Western Blot Analysis of VEGFR-2 Phosphorylation
This method is used to determine the inhibition of VEGFR-2 activation in a cellular context.
Materials:
-
Cancer cell line expressing VEGFR-2
-
Serum-free medium
-
Recombinant human VEGF
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with VEGF for 10 minutes to induce VEGFR-2 phosphorylation.[8]
-
Lyse the cells and quantify protein concentration.[8]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL reagent and imaging system.[8]
-
Quantify band intensities and normalize the phosphorylated VEGFR-2 signal to total VEGFR-2 and a loading control.[8]
Sunitinib-Resistant Xenograft Model
In vivo models are critical for evaluating the anti-tumor efficacy of drug candidates.
Procedure:
-
Subcutaneously inject human renal cell carcinoma cells (e.g., 786-O) into immunodeficient mice.[4][9]
-
Once tumors are established, treat the mice with sunitinib (e.g., 40 mg/kg/day, orally) on a "4 weeks on, 2 weeks off" schedule.[4]
-
After the first treatment cycle, excise the tumors and transplant small fragments into new mice for subsequent passages under continuous sunitinib treatment.[4][9]
-
Resistance is typically established after several passages, as evidenced by tumor growth in the presence of sunitinib.[4][9]
-
These models can then be used to test the efficacy of alternative therapies.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actionkidneycancer.org [actionkidneycancer.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncnursingnews.com [oncnursingnews.com]
Head-to-Head Comparison: Axitinib and Other Preclinical VEGFR-2 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug development. Its inhibition can stifle tumor growth by cutting off the blood supply essential for proliferation and metastasis. Axitinib, a potent and selective second-generation VEGFR-2 inhibitor, is an FDA-approved therapeutic for advanced renal cell carcinoma. This guide provides a detailed comparison of Axitinib with other preclinical and experimental VEGFR-2 inhibitors.
It is important to note that a search for "Vegfr-2-IN-50" did not yield any publicly available information. Therefore, a direct head-to-head comparison with this specific compound is not possible at this time. This guide will instead compare Axitinib to a range of other well-characterized preclinical and research-stage VEGFR-2 inhibitors to provide a valuable comparative context for researchers in the field.
Biochemical and Pharmacological Profile
Axitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3.[1][2][3] Its high affinity and selectivity for these receptors contribute to its efficacy in blocking the VEGF signaling pathway.[4]
Table 1: Comparative Inhibitory Activity (IC50) of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 | Other Kinase Targets (IC50) | Reference |
| Axitinib | 0.2 nM | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [4] |
| Sorafenib | 90 nM | PDGFRβ (58 nM), c-Kit (68 nM), FLT3 (58 nM), Raf-1 (6 nM), B-Raf (22 nM) | [2] |
| Sunitinib | 9 nM | PDGFRβ (2 nM), c-Kit (4 nM), FLT3 (1 nM), CSF-1R (1 nM) | [2] |
| Cabozantinib | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), Flt-1 (12 nM), Flt-3 (11.3 nM), Flt-4 (6 nM), Tie2 (14.3 nM), AXL (7 nM) | [4] |
| Ki8751 | 0.9 nM | >40-fold selective for VEGFR-2 over c-Kit, PDGFRα, and FGFR-2 | [4] |
| Apatinib | 1 nM | Ret (13 nM), c-Kit (429 nM), c-Src (530 nM) | [5] |
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF ligand binding to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6][7][8] Tyrosine kinase inhibitors like Axitinib competitively bind to the ATP-binding site in the kinase domain of VEGFR-2, blocking its phosphorylation and subsequent downstream signaling.[1][4]
Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor potency and selectivity. Below are generalized methodologies for key assays used in the characterization of VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, kinase assay buffer, 96-well plates, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure: a. A dilution series of the test compound (e.g., Axitinib) is prepared in the kinase assay buffer. b. The recombinant VEGFR-2 enzyme is added to the wells of a 96-well plate. c. The test compound dilutions are added to the respective wells and incubated to allow for inhibitor binding. d. The kinase reaction is initiated by adding a mixture of the biotinylated substrate peptide and ATP. e. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal. g. The signal is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.
-
Procedure: a. Cells are cultured in appropriate media and serum-starved overnight to reduce basal receptor phosphorylation. b. The cells are pre-treated with various concentrations of the test inhibitor for a defined period. c. The cells are then stimulated with a recombinant VEGF ligand to induce VEGFR-2 phosphorylation. d. Following stimulation, the cells are lysed, and protein concentrations are determined. e. Phosphorylated VEGFR-2 (pVEGFR-2) levels are quantified using an ELISA kit or by Western blotting with an antibody specific for pVEGFR-2.
-
Data Analysis: The concentration of the inhibitor that reduces VEGF-induced VEGFR-2 phosphorylation by 50% (IC50) is determined from the dose-response curve.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.
Caption: A typical preclinical experimental workflow for a VEGFR-2 inhibitor.
Conclusion
Axitinib remains a benchmark for potent and selective VEGFR-2 inhibition. While a direct comparison with "this compound" is not feasible due to the lack of available data, the information presented here on Axitinib and other preclinical inhibitors provides a solid foundation for researchers to evaluate novel compounds. The provided experimental protocols and workflow diagrams offer a framework for the systematic characterization of new VEGFR-2 targeted therapies. As the landscape of cancer therapeutics continues to evolve, rigorous head-to-head comparisons against established inhibitors like Axitinib will be essential in identifying the next generation of effective anti-angiogenic agents.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vatalanib and a Novel Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Vatalanib (PTK787/ZK 222584), a multi-targeted tyrosine kinase inhibitor, and CHMFL-VEGFR2-002, a novel and highly selective VEGFR-2 inhibitor. This comparison aims to offer an objective overview of their performance, supported by experimental data, to aid researchers in the field of angiogenesis and cancer therapy.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established therapeutic strategy in oncology. Vatalanib is a well-characterized oral angiogenesis inhibitor that targets multiple tyrosine kinases, including all known VEGF receptors, platelet-derived growth factor (PDGF) receptor, and c-KIT.[1][2] In contrast, CHMFL-VEGFR2-002 has been developed as a highly selective inhibitor of VEGFR-2, aiming to minimize off-target effects that can be associated with multi-kinase inhibitors.[3] This guide will delve into a head-to-head comparison of their target specificity, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Vatalanib and CHMFL-VEGFR2-002, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Vatalanib (nM) | CHMFL-VEGFR2-002 (nM) |
| VEGFR-2 (KDR) | 37 [4] | 66 [3] |
| VEGFR-1 (Flt-1) | Less potent than against VEGFR-2[4] | Not specified, but highly selective for VEGFR-2[3] |
| VEGFR-3 (Flt-4) | ~666 (18-fold less potent than VEGFR-2)[4] | Not specified, but highly selective for VEGFR-2[3] |
| PDGFRβ | 580[4] | Highly selective against PDGFRs[3] |
| c-Kit | 730[4] | Not specified, but highly selective against related kinases[3] |
| FGFRs | Not specified | Highly selective against FGFRs[3] |
| CSF1R | Not specified | Highly selective against CSF1R[3] |
Table 2: Cellular Activity
| Assay | Vatalanib | CHMFL-VEGFR2-002 |
| VEGF-induced HUVEC Proliferation (IC50) | 7.1 nM (Thymidine incorporation)[4] | Not specified |
| VEGFR-2 Autophosphorylation in cells (EC50) | Not specified | ~100 nM [3] |
| Anti-proliferation in VEGFR-2 transformed BaF3 cells (GI50) | Not specified | 150 nM [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Caption: General workflow for an in vitro VEGFR-2 kinase assay.
Caption: Workflow for a HUVEC proliferation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well plates
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega) or similar detection system
-
Test compounds (Vatalanib, CHMFL-VEGFR2-002) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound or vehicle control (DMSO).
-
Add ATP to the wells to a final concentration typically at or below the Km for ATP.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][5]
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with low serum (e.g., 0.5% FBS)
-
Recombinant human VEGF
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., BrdU cell proliferation ELISA, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
The following day, replace the growth medium with low-serum basal medium and incubate for 4-6 hours to serum-starve the cells and synchronize their cell cycle.
-
Prepare serial dilutions of the test compounds in low-serum basal medium.
-
Treat the cells with the test compounds or vehicle control in the presence of a predetermined optimal concentration of VEGF (e.g., 10-50 ng/mL).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell proliferation using a chosen detection method according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-treated control and determine the IC50 value.[6][7]
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line that drives angiogenesis (e.g., A431, HT-29)[4]
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily or as per the determined dosing schedule. Vatalanib has been administered orally at doses of 25-100 mg/kg.[4]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Concluding Remarks
This comparative analysis highlights the distinct profiles of Vatalanib and the selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002. Vatalanib's multi-targeted approach may offer broader anti-angiogenic and anti-tumor activity by hitting multiple pathways involved in tumor growth and vascularization.[8][9] However, this can also lead to more off-target side effects. In contrast, the high selectivity of CHMFL-VEGFR2-002 for VEGFR-2 is designed to provide a more targeted anti-angiogenic effect with a potentially improved safety profile.[3] The choice between a multi-targeted and a highly selective inhibitor will depend on the specific research question or therapeutic context. The provided data and experimental protocols offer a foundation for researchers to design and interpret studies aimed at further elucidating the roles of these and other VEGFR-2 inhibitors in cancer biology and treatment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. promocell.com [promocell.com]
- 8. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Vegfr-2-IN-50
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vegfr-2-IN-50, also known as VEGFR2 Kinase Inhibitor II. The information is based on available safety data sheets, which classify this compound as a non-hazardous substance. Adherence to standard laboratory safety protocols is crucial for maintaining a safe research environment.
Personal Protective Equipment and Safety Measures
While this compound is not classified as a hazardous substance, observing good laboratory practices and using appropriate personal protective equipment (PPE) is a fundamental aspect of safe laboratory operations.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed regularly, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills. |
Engineering Controls and Hygiene
| Control Measure | Description |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is not strictly required but is good practice when handling any chemical powder. |
| Hand Washing | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. |
| Eating and Drinking | Do not eat, drink, or smoke in laboratory areas where chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. As a non-hazardous substance, the disposal of this compound and its containers should follow standard laboratory procedures for non-regulated chemical waste.
Step-by-Step Disposal Guidance
-
Solid Waste:
-
Place small quantities of unused this compound powder in a designated, labeled container for non-hazardous solid chemical waste.
-
Do not dispose of solid chemical waste in the regular trash.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled container for non-hazardous aqueous or solvent waste, depending on the solvent used.
-
Do not pour chemical solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
Ensure containers are fully empty.
-
Rinse the empty container with a suitable solvent (e.g., the solvent used for solubilization). Collect the rinsate as chemical waste.
-
Deface the original label to prevent misuse.
-
Dispose of the rinsed, defaced container in the appropriate laboratory glass or plastic recycling bin, or as directed by your institution's waste management guidelines.
-
-
Contaminated Materials:
-
Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated container for solid laboratory waste.
-
Always consult and adhere to your institution's specific waste disposal policies and local regulations.
VEGFR-2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling pathway it targets is crucial for its application in research. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: An overview of the VEGFR-2 signaling pathway and the inhibitory action of this compound.[1][2][3][4]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
